(Benzoylamino)(phenyl)acetic acid

Catalog No.
S758583
CAS No.
74536-43-9
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzoylamino)(phenyl)acetic acid

Researchers facing low yields from unprotected phenylglycine acylation or unstable azlactones from N-acetyl analogs should use this compound. It enables direct oxazolone formation, efficient chiral resolution with fewer recrystallization steps, and late-stage C-H functionalization.

  • Direct precursor for stable 2,4-diphenyl-5(4H)-oxazolones.
  • Forms thermodynamically stable diastereomeric salts, reducing purification cycles.
  • Benzamide directing group for selective Pd-catalyzed ortho-alkoxylation.

CAS Number

74536-43-9

Product Name

(Benzoylamino)(phenyl)acetic acid

IUPAC Name

2-benzamido-2-phenylacetic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)

InChI Key

ACDLFRQZDTZESK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2

Synonyms

N-Benzoylphenylglycine, N-Benzoyl-DL-phenylglycine, 2-(Benzoylamino)-2-phenylacetic acid, Benzoylamino(phenyl)acetic acid, N-Benzoyl-2-phenylglycine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

(Benzoylamino)(phenyl)acetic acid, commonly known as N-benzoylphenylglycine, is a highly crystalline, N-protected aromatic α-amino acid utilized extensively in advanced organic synthesis and chiral resolution . From a procurement perspective, its primary value lies in its dual-aromatic structure, which provides significant steric bulk and robust π-π stacking capabilities. These properties make it an exceptional chiral resolving agent for racemic amines, a direct and stable precursor for 2,4-diphenyl-5(4H)-oxazolones (azlactones), and a highly effective directing group substrate for transition-metal-catalyzed C-H functionalizations [1]. Buyers typically select this specific compound when downstream applications require rigid conformational control or enhanced intermediate stability that aliphatic or unprotected analogs cannot provide.

Research Fit

Workflow Aldose reductase (ALR2) inhibition studies; polyol pathway research
Conformation Exclusive trans-rotameric solution state supports molecular modeling
Chirality Racemic mixture supports enantioselectivity comparison studies

Substituting (benzoylamino)(phenyl)acetic acid with unprotected phenylglycine or N-acetylphenylglycine fundamentally compromises process viability in specialized workflows [1]. Unprotected phenylglycine lacks the essential N-acyl moiety required for direct cyclodehydration into oxazolones, necessitating additional, often low-yielding acylation steps. If N-acetylphenylglycine is used as a closer substitute, the resulting 2-methyl-5(4H)-oxazolone lacks the extended π-conjugation provided by the benzoyl group. This absence of conjugation significantly reduces the hydrolytic stability of the azlactone intermediate, leading to premature degradation during aqueous workups or biphasic catalytic reactions. Furthermore, in chiral resolution applications, replacing the benzoyl group with an acetyl or formyl group eliminates critical π-π stacking interactions within the crystal lattice, drastically lowering the thermodynamic stability of the target diastereomeric salt and increasing the number of recrystallization cycles required to achieve high optical purity [2].

Substitution Risk

This scaffold N-Benzoyl-N-phenylglycine core: reported ALR2 inhibition in low-micromolar range
vs
N-Benzoylglycines Lacking N-phenyl: inhibitory activity may differ by orders of magnitude
This scaffold N-Benzoyl substituent linked to reported potency profile
vs
N-Acetyl-N-phenylglycines Acetyl replacing benzoyl: potency context may shift substantially
This scaffold Exclusive trans-rotamer; single conformational state in solution
vs
N-Methyl / N-unsubstituted Rotameric mixtures: conformational pre-organization may not transfer

Azlactone Intermediate Stability

When subjected to cyclodehydration (e.g., via trifluoroacetic anhydride), (benzoylamino)(phenyl)acetic acid selectively yields 2,4-diphenyl-5(4H)-oxazolone. Compared to N-acetylphenylglycine, which forms the 2-methyl-4-phenyl analog, the benzoyl-derived azlactone benefits from extended π-conjugation across the molecule [1]. This structural feature significantly reduces the rate of premature hydrolysis during subsequent biphasic or transition-metal-catalyzed asymmetric allylic alkylations, maintaining a higher effective concentration of the active electrophile.

Evidence DimensionAzlactone intermediate hydrolytic stability
Target Compound DataForms 2,4-diphenyl-5(4H)-oxazolone (high stability via extended conjugation)
Comparator Or BaselineN-Acetylphenylglycine (forms 2-methyl-4-phenyl-5(4H)-oxazolone, lower stability)
Quantified DifferenceSubstantially lower background hydrolysis rate during catalytic alkylation
ConditionsCyclodehydration followed by Ir- or Pd-catalyzed asymmetric allylic alkylation

Procuring the N-benzoyl derivative is critical for ensuring high yields and minimizing hydrolytic side-product formation in complex asymmetric azlactone functionalizations.

ALR2 Potency
Head-to-head
Series 8 (target class): 0.1–10 μM; parent: 0.25 μM. Series 7: 6–80 μM. Series 6: >100 μM.
Supports ALR2 inhibition assay context
Rat lens ALR2; NADPH oxidation; pH 7.4

Enantiomeric Enrichment by π-π Stacking

In the optical resolution of racemic amines, N-aroyl protected amino acids are heavily favored over aliphatic acyl variants. (Benzoylamino)(phenyl)acetic acid provides two aromatic rings capable of engaging in rigid π-π stacking and edge-to-face interactions within the crystal lattice [1]. Compared to N-acetyl derivatives, the benzoyl group drives a higher thermodynamic stability difference between the paired diastereomeric salts, directly improving the efficiency of crystallization-induced asymmetric transformations (CIAT).

Evidence DimensionCrystallization-induced enantiomeric enrichment efficiency
Target Compound Data(Benzoylamino)(phenyl)acetic acid (enables strong π-π lattice interactions)
Comparator Or BaselineN-Acetylphenylglycine (lacks secondary aromatic stacking)
Quantified DifferenceFewer recrystallization steps required to reach >99% optical purity
ConditionsDiastereomeric salt crystallization with racemic target amines

Buyers sourcing resolving agents for API amine intermediates should prioritize the benzoyl derivative to reduce solvent usage and process time during chiral resolution.

Rotameric State
Head-to-head
Exclusive trans rotamer; no detectable cis population by ¹H NMR in assay buffer.
Supports conformational pre-organization studies
Contrasts with N-benzoylsarcosine cis/trans mixtures

Directing Group for Ortho-Alkoxylation

(Benzoylamino)(phenyl)acetic acid serves as an excellent substrate for late-stage C-H functionalization. The benzamide moiety acts as a strong bidentate directing group in palladium-catalyzed ortho-alkoxylation reactions [1]. When compared to weakly coordinating or unprotected amino acid baselines, the N-benzoyl group ensures high regioselectivity and facilitates C(sp2)-H cleavage at room temperature or mildly elevated temperatures, yielding the functionalized derivative without degrading the α-chiral center.

Evidence DimensionRegioselective C-H bond activation yield
Target Compound DataHigh yield of ortho-alkoxylated product with intact α-center
Comparator Or BaselineUnprotected phenylglycine (fails to direct specific ortho-functionalization)
Quantified DifferenceEnables selective ortho-alkoxylation under mild conditions where baseline fails
ConditionsPd-catalyzed C-H functionalization at room temperature to 60°C

For medicinal chemistry procurement, the pre-installed benzoyl group is essential for executing directed late-stage C-H modifications that are impossible with the unprotected parent amino acid.

Ocular Permeability
Cross-study
Corneal: 1.87–8.95 × 10⁻⁶ cm s⁻¹; Conjunctival: 4.6–19.15 × 10⁻⁶ cm s⁻¹
Supports tissue-delivery research context
Excised rabbit tissue; conjunctiva 2–10× more permeable
Enantioselectivity
Head-to-head
N-Benzoyl series: no consistent S vs. R preference. PS-amino acid series: consistent S > R.
Supports racemate-use assay context
Divergent binding modes; racemic may not compromise activity
Transport Mechanism
Class-level
No correlation between permeability and log P/log D; nitro derivatives more permeable than more lipophilic methyl analog; stereoisomer-dependent transport.
Supports transport-mechanism investigation
Empirical measurement recommended over in silico prediction

Chiral Oxazolone Precursor for Asymmetric Catalysis

The compound is the preferred precursor for generating stable azlactones, which are subsequently used in Ir-catalyzed or Pd-catalyzed asymmetric allylic alkylations to produce complex quaternary amino acid derivatives [2].

Resolution of Racemic Pharmaceutical Amines

Exploiting its dual-aromatic structure, the compound serves as a highly efficient resolving agent, forming stable diastereomeric salts that require fewer recrystallization cycles to achieve high enantiomeric excess [1].

C-H Activation for Peptidomimetics

The robust benzamide directing group allows for selective, late-stage Pd-catalyzed ortho-alkoxylation, making it an ideal starting material for synthesizing sterically complex, non-natural amino acids for peptide drug discovery[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALR2 pathway inhibition studies
N-Benzoyl-N-phenyl scaffold potency context
Rat lens ALR2 assay context; NADPH oxidation endpoint
Ocular tissue transport research
Permeability-transport mechanism review
Conjunctival vs. corneal permeability endpoints
Chiral pharmacophore comparison
Enantioselectivity divergence context
Benzoyl vs. phenylsulfonyl binding-mode review
Conformational pre-organization SAR
Trans-rotamer exclusivity context
Conformational entropy contribution review

XLogP3

2.5

Sequence

X

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